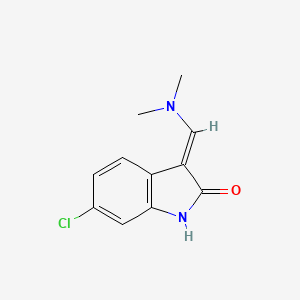![molecular formula C22H26N6O3S B6644941 N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide, also known as AZD 6140, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of P2Y12 receptor antagonists, which are primarily used as antiplatelet agents in the treatment of thrombotic disorders.
Mécanisme D'action
The P2Y12 receptor is a G protein-coupled receptor that is primarily expressed on the surface of platelets. Upon activation by ADP, the receptor triggers a cascade of signaling events that ultimately lead to platelet aggregation and thrombus formation. N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 works by binding to the P2Y12 receptor and preventing its activation by ADP. This effectively inhibits platelet aggregation and reduces the risk of thrombotic events.
Biochemical and Physiological Effects:
This compound 6140 has been shown to have potent antiplatelet effects both in vitro and in vivo. In animal models, the compound has been shown to effectively prevent thrombus formation and reduce the risk of arterial thrombosis. In clinical trials, this compound 6140 has been shown to be effective in reducing the risk of major adverse cardiac events in patients with acute coronary syndrome.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 is its high selectivity for the P2Y12 receptor, which minimizes off-target effects and reduces the risk of adverse events. However, the compound is also associated with some limitations, such as its relatively short half-life and the potential for drug-drug interactions. Additionally, the synthesis of this compound 6140 is relatively complex and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research on N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140. One area of interest is the development of new formulations or delivery methods that can improve the pharmacokinetic properties of the compound. Another area of interest is the exploration of new therapeutic applications for this compound 6140, such as in the prevention of venous thromboembolism or in the treatment of other cardiovascular diseases. Finally, further research is needed to better understand the mechanisms of action of this compound 6140 and to identify potential biomarkers for patient selection and monitoring.
Méthodes De Synthèse
The synthesis of N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 involves several steps, starting with the condensation of 4-(azepan-1-ylsulfonyl)aniline with 2-bromo-5-(4-methylphenyl)tetrazole. This intermediate is then converted to the final product by reacting with ethyl acetate and sodium hydroxide. The overall yield of the synthesis is reported to be around 30%.
Applications De Recherche Scientifique
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide 6140 has been extensively studied for its potential therapeutic applications in the treatment of thrombotic disorders, such as acute coronary syndrome and ischemic stroke. The compound works by selectively inhibiting the P2Y12 receptor, which is involved in platelet aggregation and activation. By blocking this receptor, this compound 6140 can effectively prevent the formation of blood clots and reduce the risk of thrombotic events.
Propriétés
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3S/c1-17-6-8-18(9-7-17)22-24-26-28(25-22)16-21(29)23-19-10-12-20(13-11-19)32(30,31)27-14-4-2-3-5-15-27/h6-13H,2-5,14-16H2,1H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEISUYNRBPTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(3-Chloro-2-methylbenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6644858.png)
![2-chloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)aniline](/img/structure/B6644861.png)
![(2R)-2-[(3-chloro-2-methylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B6644868.png)
![2-[1-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6644873.png)
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)

![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)

![2-[1-[(1-Methylimidazole-4-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6644963.png)
